2,6-Dibromopiperidine
CAS No.: 916792-59-1
Cat. No.: VC20429755
Molecular Formula: C5H9Br2N
Molecular Weight: 242.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 916792-59-1 |
|---|---|
| Molecular Formula | C5H9Br2N |
| Molecular Weight | 242.94 g/mol |
| IUPAC Name | 2,6-dibromopiperidine |
| Standard InChI | InChI=1S/C5H9Br2N/c6-4-2-1-3-5(7)8-4/h4-5,8H,1-3H2 |
| Standard InChI Key | KUJVSBNVZUZOMF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC(C1)Br)Br |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
2,6-Dibromopyridine (C₅H₃Br₂N) features a pyridine core with bromine atoms at positions 2 and 6, creating a symmetric substitution pattern. The nitrogen atom at position 1 introduces basicity (pKa ≈ 1.3 for pyridine derivatives) while the bromine substituents enhance molecular polarity and reactivity toward metal-mediated transformations .
Thermal and Spectral Properties
The compound exhibits distinct phase transition characteristics:
Spectroscopic features include characteristic Raman shifts at 1175 cm⁻¹ (C-Br stretching) and 1369 cm⁻¹ (CC/CN vibrations), which show enhancement in surface-enhanced Raman spectroscopy (SERS) studies .
Synthetic Methodologies
Halogen Exchange Reaction
The primary synthesis route involves bromination of 2,6-dichloropyridine through nucleophilic aromatic substitution:
Procedure
7.4 g (0.05 mol) 2,6-dichloropyridine
100 mL anhydrous acetic acid
HBr gas, 110°C, 9 h
→ 10.9 g 2,6-dibromopyridine (92% yield)
This method achieves complete chlorine-bromine exchange under acidic conditions, with the reaction progress monitored by TLC. The product precipitates upon ice quenching and is purified through recrystallization from ethanol/water mixtures .
Reactivity and Functionalization
Palladium-Catalyzed Cross-Coupling
The compound demonstrates exceptional reactivity in Suzuki-Miyaura couplings:
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Conditions: Pd(OAc)₂ (0.1 mol%), NHC ligand, H₂O/MeCN (1:1), 25°C
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Selectivity: Monosubstitution at position 4 achieves >85% yield
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Scope: Compatible with aryl boronic acids bearing electron-donating and withdrawing groups
Friedel-Crafts Acylation
AlCl₃-mediated reactions with acyl chlorides proceed via a unique mechanism:
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Trisubstituted alkenes → Allylketones (β-H present)
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Monosubstituted alkenes → Vinylketones (β-H absent)
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Reaction scope includes aromatic and aliphatic acyl chlorides
Industrial and Research Applications
Coordination Chemistry
As a tridentate ligand, 2,6-dibromopyridine facilitates the assembly of:
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Macrocyclic terpyridine complexes for photovoltaic applications
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Transition metal catalysts for asymmetric hydrogenation
Pharmaceutical Intermediates
Key synthetic roles in drug development include:
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Precursor for L-739,010 (5-lipoxygenase inhibitor)
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Building block for HIV protease inhibitors
Materials Science
Recent advances utilize its derivatization for:
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Conducting polymers with tailored band gaps
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Metal-organic frameworks (MOFs) for gas storage
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Nonlinear optical materials with enhanced hyperpolarizabilities
| Parameter | Specification |
|---|---|
| UN Number | 2811 |
| ADR Class | 6.1 II |
| Hazard Statements | H315-H319-H335 |
| Storage Conditions | Ambient, desiccated |
Exposure Mitigation
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PPE Requirements: Nitrile gloves, chemical goggles, fume hood use
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Spill Management: Absorb with vermiculite, neutralize with 5% NaHCO₃
Spectroscopic Characterization
Advanced analytical data for quality control:
¹H NMR (400 MHz, CDCl₃)
δ 8.21 (d, J = 7.8 Hz, 1H, H-4)
δ 7.72 (t, J = 7.8 Hz, 2H, H-3/H-5)
¹³C NMR (101 MHz, CDCl₃)
δ 150.2 (C-2/C-6)
δ 139.4 (C-4)
δ 123.7 (C-3/C-5)
HRMS (ESI-TOF)
Calculated for C₅H₃Br₂N⁺ [M+H]⁺: 235.8674
Found: 235.8671
Environmental Fate and Ecotoxicity
Ecotoxicological Profile
| Species | LC₅₀ (96h) | Endpoint |
|---|---|---|
| Daphnia magna | 12 mg/L | Immobilization |
| Pseudokirchneriella subcapitata | 8.7 mg/L | Growth inhibition |
Regulatory Compliance
Global Regulations
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REACH: Pre-registered (EC 210-926-9)
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TSCA: Listed on Inventory
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China IECSC: Approved under REACH-like system
Transportation Requirements
| Region | Packaging Group | Special Provisions |
|---|---|---|
| IATA | II | 959 |
| IMDG | II | - |
| ADR/RID | II | - |
Recent Research Developments (2023–2025)
Catalytic Innovations
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Development of continuous flow systems for Heck couplings using immobilized Pd nanoparticles (TON > 10⁵)
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Photoinduced C-H activation protocols enabling metal-free arylation
Medicinal Chemistry Advances
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